

Fexlamose (AER-01): A Technical Overview of a Novel Thiol-Modified Carbohydrate Mucolytic

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Compound of Interest

Compound Name: Fexlamose

Cat. No.: B15623112

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Abstract

Fexlamose (also known as AER-01 or MUC-031) is a novel, clinical-stage, thiol-modified carbohydrate agent engineered for the treatment of muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).^{[1][2][3]} Its mechanism of action centers on the cleavage of disulfide bonds within the mucin polymer network of mucus, leading to a reduction in mucus viscosity and elasticity.^{[1][3][4][5][6]} This document provides a comprehensive technical overview of **Fexlamose**, including its chemical structure, mechanism of action, available preclinical data, and experimental methodologies.

Chemical Structure and Properties

Fexlamose is a thiol-modified disaccharide. While the precise IUPAC name is not consistently available in public literature, its chemical formula is $C_{12}H_{22}O_9S_2$.^[7] The structure is characterized by the introduction of thiol (-SH) groups onto a carbohydrate scaffold.^{[1][4]} This design leverages the natural, non-toxic, and highly water-soluble nature of carbohydrates to deliver the active thiol moiety to the densely packed mucus environment.^{[4][8]}

Table 1: Physicochemical Properties of **Fexlamose** (AER-01)

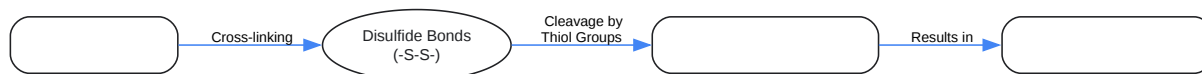
Property	Value/Description	Source
Molecular Formula	C12H22O9S2	[7]
General Classification	Thiol-modified carbohydrate	[1][4]
Solubility	High aqueous solubility	[4][8]
Physical Nature	Polar	[4][8]

Note: Detailed quantitative physicochemical data such as pKa and logP are not publicly available at the time of this writing.

Mechanism of Action: Mucin Disulfide Bond Cleavage

The pathophysiology of muco-obstructive lung diseases is characterized by the overproduction of highly viscous and elastic mucus, which obstructs airways. This high viscosity is largely due to the extensive cross-linking of mucin polymers via disulfide bonds.[4][5][6]

Fexlamose functions as a potent mucolytic by directly targeting these disulfide bridges. The thiol groups on the **Fexlamose** molecule participate in a thiol-disulfide exchange reaction, effectively reducing the disulfide bonds and breaking down the cross-linked mucin network. This process leads to a rapid decrease in the viscoelasticity of the mucus, rendering it more liquid and easier to clear from the airways.[1][4][5][6]



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Caption: Mechanism of action of **Fexlamose**.

Preclinical Efficacy

Ex Vivo Mucolytic Activity in Human Sputum

A key preclinical study evaluated the mucolytic efficacy of **Fexlamose** (referred to as MUC-031 in the publication) on sputum from patients with cystic fibrosis. The study employed rheology to measure the change in the elastic modulus (G'), a measure of mucus stiffness, upon treatment.

Table 2: Comparative Mucolytic Efficacy in Cystic Fibrosis Sputum

Treatment	Concentration	Mean % Reduction in G' (Elastic Modulus)
Fexlamose (MUC-031)	10 mM	~85%
N-acetylcysteine (NAC)	10 mM	~50%
rhDNase	5 µg/mL	~60%

Data extracted from a study published in the European Respiratory Journal. The results indicate that **Fexlamose** is significantly more potent at reducing the elasticity of CF sputum compared to established mucolytics like N-acetylcysteine and rhDNase.

In Vivo Efficacy in a Mouse Model of Muco-obstructive Lung Disease

The therapeutic potential of **Fexlamose** was also assessed in βENaC-transgenic (Tg) mice, a model that recapitulates key features of human muco-obstructive lung disease.

Table 3: In Vivo Effects of **Fexlamose** in βENaC-Tg Mice

Outcome Measure	Treatment	Result
Airway Mucus Plugging	Fexlamose (131 mg/mL, intranasal)	Significant decrease
Airway Inflammation	Fexlamose (131 mg/mL, intranasal)	Reduction in inflammatory markers
Survival	Fexlamose (131 mg/mL, intranasal)	Improved survival rates

This study demonstrates the in vivo potential of **Fexlamose** to not only act as a mucolytic but also to reduce associated airway inflammation and improve disease outcomes in a relevant animal model.

Experimental Protocols

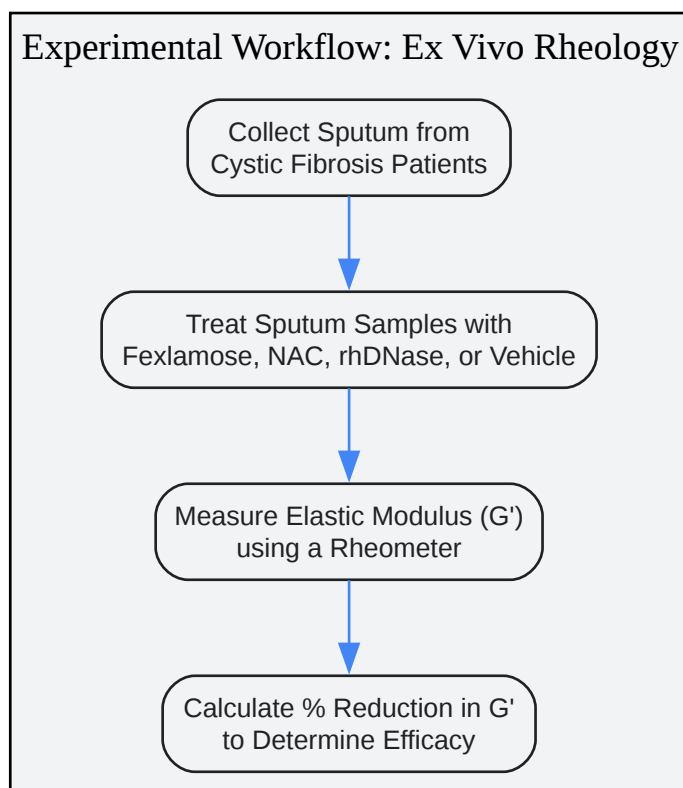
Ex Vivo Rheology of Human Sputum

Objective: To quantify the mucolytic activity of **Fexlamose** on human cystic fibrosis sputum.

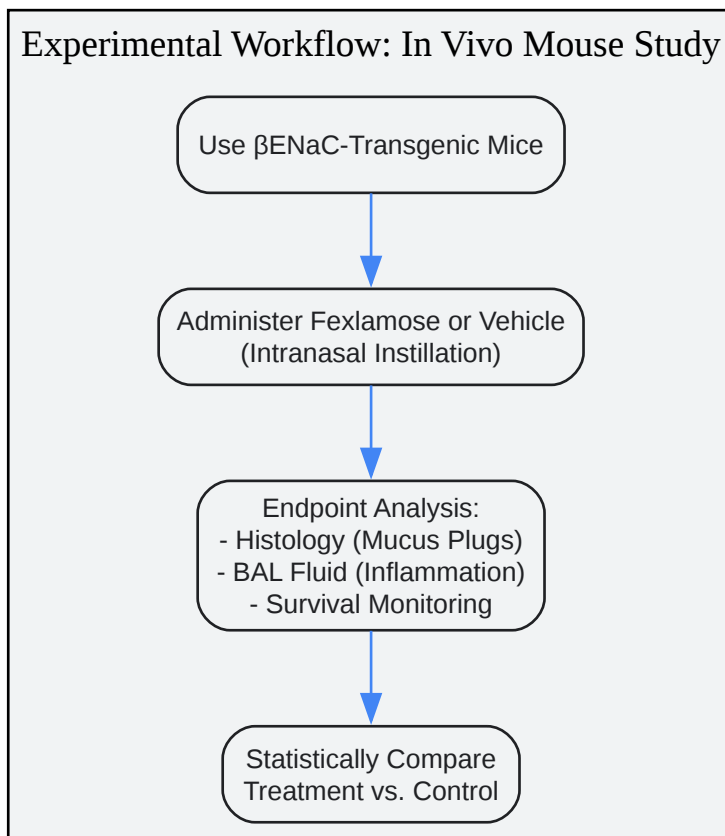
Methodology:

- **Sputum Collection:** Induced sputum was collected from cystic fibrosis patients.
- **Sample Preparation:** Sputum samples were treated with either **Fexlamose** (MUC-031), N-acetylcysteine (NAC), rhDNase, or a vehicle control.
- **Rheological Measurement:** A cone-and-plate rheometer was used to measure the elastic modulus (G') of the sputum samples before and after treatment. Measurements were taken at a constant frequency and strain to ensure comparability.
- **Data Analysis:** The percentage reduction in G' was calculated for each treatment group to determine mucolytic efficacy.

Experimental Workflow: Ex Vivo Rheology



Experimental Workflow: In Vivo Mouse Study



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